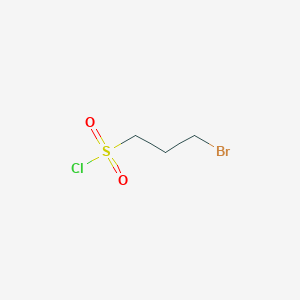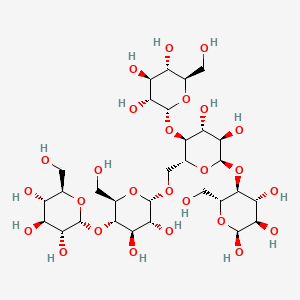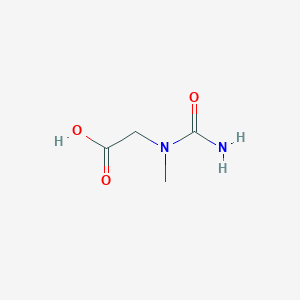
3-Bromo-1-propanesulfonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-1-propanesulfonyl chloride involves multi-coupling reactions with electrophiles such as aldehydes, ketones, nitriles, and alkynes in the presence of zinc metal to yield unsaturated sulfones. These sulfones can further react with both soft and hard nucleophiles to yield highly functionalized sulfones, which are precursors to enones and dienones, showcasing the compound's utility as a versatile multi-coupling reagent (Auvray, Knochel, & Normant, 1985).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of 3-Bromo-1-propanesulfonyl chloride were not directly found, related compounds have been studied using techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray analysis. These techniques provide insights into the structural characteristics, such as bond lengths, angles, and the overall geometry of similar sulfonyl chloride compounds, aiding in understanding their reactivity and properties (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2019).
Chemical Reactions and Properties
3-Bromo-1-propanesulfonyl chloride reacts with a variety of nucleophiles and electrophiles, indicating its broad reactivity spectrum. It can add nucleophiles such as lithium organometallics, lithium cuprates, dimethyl malonate, or nitroalkanes to furnish highly functionalized sulfones, some with high diastereoselectivity. This reactivity underscores the synthetic potential of compounds in this class for constructing complex molecules with diverse functional groups (Auvray, Knochel, & Normant, 1988).
Aplicaciones Científicas De Investigación
Synthesis and Reaction Pathways
- 3-Bromo-1-propanesulfonyl chloride is involved in the synthesis of various chemical compounds. For example, the synthesis of hydroxyalkanesulfonyl chlorides, such as 3-Hydroxy-1-propanesulfonyl chloride, is achieved through the chlorination of hydroxyalkanesulfinates in a nonpolar medium (King & Rathore, 1987). Similarly, the compound has been utilized in the preparation of multi-coupling reagents, demonstrating its versatility in chemical reactions (Auvray, Knochel, & Normant, 1988).
Chemical Transformations
- The reagent has shown efficiency in various chemical transformations. For instance, it is used in the formation of vinyl sulfones, which can further react to produce functionally rich sulfones (Auvray, Knochel, & Normant, 1985). Additionally, its role in the preparation of nucleophilic sulfoalkylation reagents indicates its significance in enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Catalytic Applications
- In the field of catalysis, compounds like 3-Bromo-1-propanesulfonyl chloride are instrumental. For example, its derivatives have been used in the synthesis of aromatic compounds, showcasing its utility in catalytic processes (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).
Application in Organic Synthesis
- It also finds extensive use in organic synthesis. For instance, its role in the synthesis of functionalized ionic liquids and their use as catalysts in organic reactions highlights its broad applicability in this field (Zare, Moosavi-Zare, Merajoddin, Zolfigol, Hekmat-Zadeh, Hasaninejad, Khazaei, Mokhlesi, Khakyzadeh, Derakhshan-Panah, Beyzavi, Rostami, Arghoon, & Roohandeh, 2012).
Electrochemical Applications
- The compound has been studied in the context of electrochemical deposition, particularly in understanding the roles of various additives in copper electrochemical deposition (Chen, Parulekar, & Zdunek, 2008).
Safety And Hazards
3-Bromo-1-propanesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute inhalation toxicity - vapors, germ cell mutagenicity, and specific target organ toxicity (single exposure) . It is harmful if swallowed, toxic if inhaled, and suspected of causing genetic defects . It may cause respiratory irritation .
Propiedades
IUPAC Name |
3-bromopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHZFZVIDRJWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302458 | |
| Record name | 3-Bromo-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropane-1-sulfonyl chloride | |
CAS RN |
89123-01-3 | |
| Record name | NSC151044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)








